molecular formula C12H12ClF3N2O2S2 B15082561 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate

2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate

Cat. No.: B15082561
M. Wt: 372.8 g/mol
InChI Key: NGQKQXMJDZEPIL-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate is a chemical compound with the molecular formula C12H12ClF3N2O2S2 This compound is known for its unique structural features, which include a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, along with a diethyldithiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate typically involves multiple steps. One common route starts with the nitration of 2-chloro-5-(trifluoromethyl)aniline to form 2-chloro-3-nitro-5-(trifluoromethyl)aniline. This intermediate is then reacted with carbon disulfide and diethylamine under basic conditions to yield the desired diethyldithiocarbamate derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding nitroso or amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate involves its interaction with specific molecular targets. The diethyldithiocarbamate moiety is known to chelate metal ions, which can inhibit metalloenzymes. Additionally, the nitro and chloro groups can participate in redox reactions, affecting cellular pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
  • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate is unique due to the presence of both the diethyldithiocarbamate and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H12ClF3N2O2S2

Molecular Weight

372.8 g/mol

IUPAC Name

[2-chloro-3-nitro-5-(trifluoromethyl)phenyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C12H12ClF3N2O2S2/c1-3-17(4-2)11(21)22-9-6-7(12(14,15)16)5-8(10(9)13)18(19)20/h5-6H,3-4H2,1-2H3

InChI Key

NGQKQXMJDZEPIL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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